molecular formula C7H11NO B1295116 Pivaloylacetonitrile CAS No. 59997-51-2

Pivaloylacetonitrile

Cat. No. B1295116
Key on ui cas rn: 59997-51-2
M. Wt: 125.17 g/mol
InChI Key: MXZMACXOMZKYHJ-UHFFFAOYSA-N
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Patent
US04728743

Procedure details

55 grams of sodium hydride (as an 80 weight % suspension in white oil) were suspended in 500 ml of dry toluene, 106 grams (0.914 mole) of methyl pivalate added and the mixture heated to 85° C. Then under vigorous stirring there was dropped in 77 grams (1.87 moles) of acetonitrile within 4 hours. Stirring was continued subsequently at 85° C. until the end of the development of hydrogen. The thickly liquid reaction mass was cooled to room temperature, treated with 700 ml of water, stirred vigorously for 30 minutes and the two phases separated in a separatory funnel. The aqueous phase was acidified with 31 weight % of hydrochloric acid at a pH 1-2 and 0° C. The precipitated pivaloylacetonitrile was filtered off with suction, washed until neutral with ice water and dried to constant weight at 25 Torr and 40° C. There were obtained 106 grams (93% of theory) of analytically pure pivaloylacetonitrile having a melting point of 65°-68° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
700 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9]C)(=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[C:11](#[N:13])[CH3:12].[H][H]>C1(C)C=CC=CC=1.O>[C:3]([CH2:12][C:11]#[N:13])(=[O:9])[C:4]([CH3:7])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC
Step Three
Name
Quantity
77 g
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
Then under vigorous stirring there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
The thickly liquid reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred vigorously for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the two phases separated in a separatory funnel
CUSTOM
Type
CUSTOM
Details
was acidified with 31 weight % of hydrochloric acid at a pH 1-2 and 0° C
FILTRATION
Type
FILTRATION
Details
The precipitated pivaloylacetonitrile was filtered off with suction
WASH
Type
WASH
Details
washed until neutral with ice water
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 25 Torr and 40° C

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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